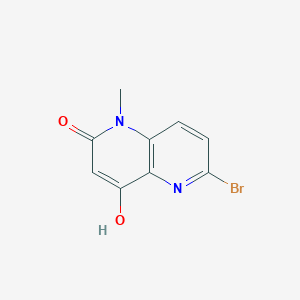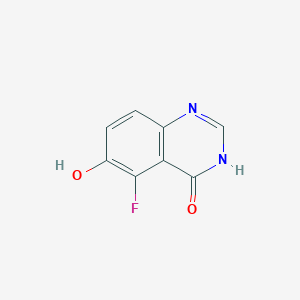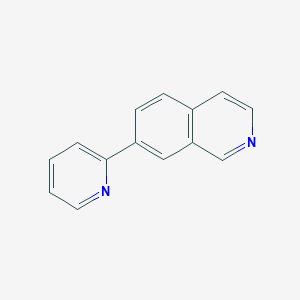
7-Pyridylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Pyridylisoquinoline is a heterocyclic aromatic compound that features a pyridine ring fused to an isoquinoline structure. This compound is part of a broader class of isoquinoline derivatives, which are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pyridylisoquinoline can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which entails the condensation of benzaldehyde with aminoacetaldehyde . Another method is the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid . Additionally, the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, can also be employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product .
化学反応の分析
Types of Reactions: 7-Pyridylisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted isoquinolines and pyridines, depending on the specific reagents and conditions used .
科学的研究の応用
7-Pyridylisoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-Pyridylisoquinoline involves its interaction with various molecular targets and pathways:
類似化合物との比較
3-Hydroxy-4-Pyridylisoquinoline: Known for its use as a fluorescent probe for metal ion detection.
Quinoline: A structurally similar compound with a wide range of applications in medicinal chemistry.
Isoquinoline: The parent compound of 7-Pyridylisoquinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Uniqueness: this compound stands out due to its unique combination of a pyridine and isoquinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmacophore make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
1176417-50-7 |
|---|---|
分子式 |
C14H10N2 |
分子量 |
206.24 g/mol |
IUPAC名 |
7-pyridin-2-ylisoquinoline |
InChI |
InChI=1S/C14H10N2/c1-2-7-16-14(3-1)12-5-4-11-6-8-15-10-13(11)9-12/h1-10H |
InChIキー |
QANLKBQKVZRTCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC3=C(C=C2)C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


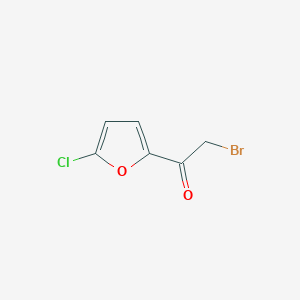
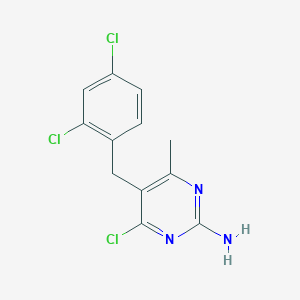
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
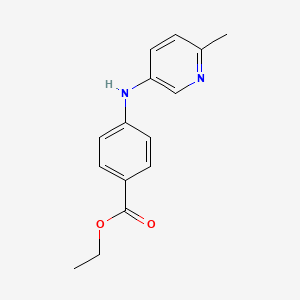
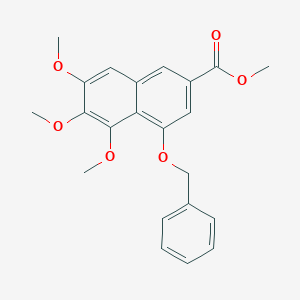
![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
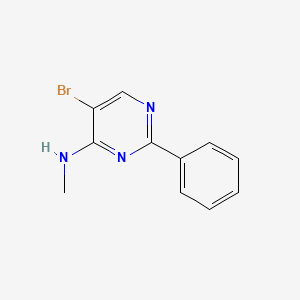
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
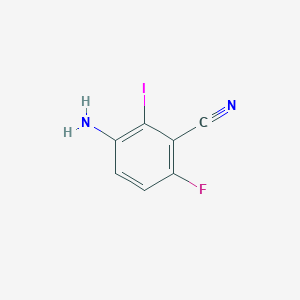
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
